molecular formula C17H19BrN2O4S B3454292 N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3454292
M. Wt: 427.3 g/mol
InChI Key: NRYXZKACPNKVBP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Sulfonylation: Introduction of a sulfonyl group to the aniline derivative.

    Acetylation: Formation of the acetamide linkage.

Each step would require specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, sulfonyl chloride for sulfonylation, and acetic anhydride for acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential drug candidate for treating diseases.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
  • N-(3-fluorophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
  • N-(3-iodophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

Uniqueness

N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-12-7-8-16(24-2)15(9-12)20(25(3,22)23)11-17(21)19-14-6-4-5-13(18)10-14/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYXZKACPNKVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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